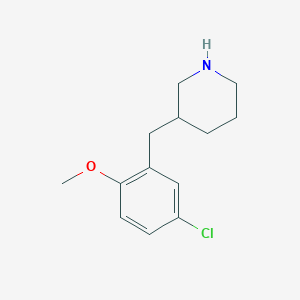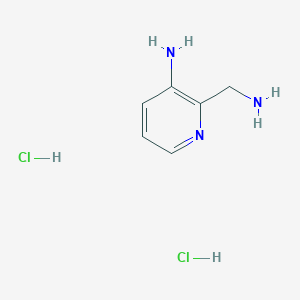
2-(Aminomethyl)pyridin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C₆H₉N₃ • 2 (HCl) and a molecular weight of 196.08 g/mol . . This compound is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)pyridin-3-amine dihydrochloride typically involves the reaction of 2-picolylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The general reaction scheme is as follows:
Starting Material: 2-Picolylamine (C₆H₈N₂)
Reagent: Hydrochloric acid (HCl)
Reaction Conditions: The reaction is typically carried out at room temperature with stirring until the formation of the dihydrochloride salt is complete.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)pyridin-3-amine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a precursor for the synthesis of various ionic liquids and chelating ligands.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)pyridin-3-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Picolylamine: An organic compound with the formula H₂NCH₂C₅H₄N, commonly used as a bidentate ligand.
2-Aminopyridine: An isomeric aminopyridine used in the production of various drugs.
Uniqueness
2-(Aminomethyl)pyridin-3-amine dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its dihydrochloride form enhances its solubility and stability, making it suitable for various research and industrial purposes.
Eigenschaften
Molekularformel |
C6H11Cl2N3 |
|---|---|
Molekulargewicht |
196.07 g/mol |
IUPAC-Name |
2-(aminomethyl)pyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H9N3.2ClH/c7-4-6-5(8)2-1-3-9-6;;/h1-3H,4,7-8H2;2*1H |
InChI-Schlüssel |
OKVJQDSWDXGKHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)CN)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


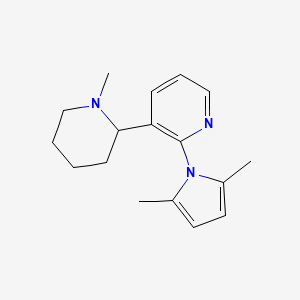
![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B11809294.png)

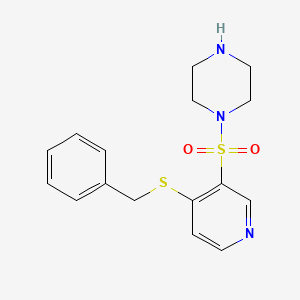


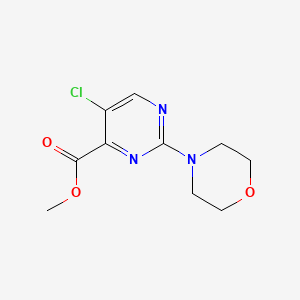

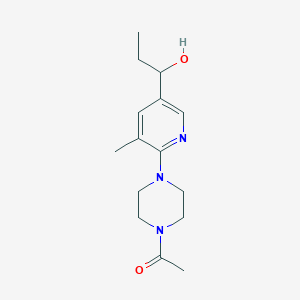
![4-Bromobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11809328.png)
![Ethyl 7-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B11809329.png)
